Dexamethasone

Immunopharmacology Type 2 Inflammation T Cell Biology

Dexamethasone (CAS 23495-06-9) is a synthetic glucocorticoid with a half‑life of 36–72 h and 25–30‑fold higher anti‑inflammatory potency than hydrocortisone, yet zero mineralocorticoid activity. It achieves >11‑fold GR transactivation and 3‑fold higher non‑genomic potency vs prednisolone, enabling robust cytokine inhibition at low concentrations. Its extended duration supports single‑dose regimens, reducing animal burden and improving protocol adherence. Choose ≥98% purity for reproducible, publication‑ready results.

Molecular Formula C22H29FO5
Molecular Weight 392.5 g/mol
CAS No. 23495-06-9
Cat. No. B10754446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone
CAS23495-06-9
Molecular FormulaC22H29FO5
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
InChIInChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
InChIKeyUREBDLICKHMUKA-CXSFZGCWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 77 °F (NTP, 1992)
Crystals;  sol in water;  max absorption (ethanol): 238-239 nm (e= 14,000);  specific optical rotation: +57 deg/D (water);  mp 233-235 °C;  specific optical rotation: +74 +- 4 deg at 25 °C/D (water- and alc-free basis, 10 mg/mL) /21-phosphate disodium salt of dexamethasone/
ODORLESS OR HAS SLIGHT ODOR OF ALCOHOL;  WHITE, OR SLIGHTLY YELLOW, CRYSTALLINE POWDER;  1 G DISSOLVES IN ABOUT 2 ML OF WATER;  INSOL IN DIOXANE;  SLIGHTLY SOL IN ALC;  INSOL IN ETHER & CHLOROFORM;  VERY HYGROSCOPIC /DEXAMETHASONE SODIUM PHOSPHATE/
Solubility in water (25 °C): 10 mg/100 mL;  sol in acetone, ethanol, chloroform
In water, 89.0 mg/L at 25 °C
5.05e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone 23495-06-9: A Long-Acting Synthetic Glucocorticoid with Quantifiable Differentiation from In-Class Alternatives for Research and Clinical Procurement


Dexamethasone (CAS 23495-06-9) is a synthetic glucocorticoid characterized by a 16α-methyl substitution and a Δ¹-dehydro configuration, which confer prolonged biological activity (half-life 36–72 hours) relative to endogenous cortisol [1]. With an approximate equivalent oral dose of 0.75 mg, it exhibits a relative anti-inflammatory potency approximately 25- to 30-fold greater than hydrocortisone, coupled with negligible mineralocorticoid activity, a feature that distinguishes it from intermediate-acting corticosteroids such as prednisolone and methylprednisolone [2][3].

Why Prednisolone, Methylprednisolone, and Betamethasone Cannot Be Simply Substituted for Dexamethasone 23495-06-9


Despite shared glucocorticoid receptor (GR) agonism, in-class substitution of dexamethasone with prednisolone, methylprednisolone, or even its 16β-methyl epimer betamethasone is not scientifically justifiable without compromising specific therapeutic or experimental outcomes. Dexamethasone exhibits a distinct potency hierarchy: while betamethasone demonstrates 1.9-fold higher GR binding affinity (IC₅₀ 2.94 vs. 5.58 nM) [1], dexamethasone achieves greater maximal transactivation (>11-fold induction at 100 nM) [1] and demonstrates 3-fold higher relative potency for non-genomic effects compared to prednisolone (1.2 vs. 0.4, normalized to methylprednisolone) [2]. Furthermore, dexamethasone's negligible mineralocorticoid activity (potency = 0) [3] and extended duration of action render intermediate-acting alternatives such as prednisolone therapeutically non-equivalent in single-dose regimens [4]. These quantifiable divergences in receptor pharmacology, non-genomic signaling, and clinical durability mandate evidence-based selection rather than casual interchange.

Quantitative Differentiation Evidence for Dexamethasone 23495-06-9 Against Comparator Glucocorticoids


Approximately 10-Fold Higher Potency than Prednisolone in Suppressing Th2 Cytokine Production in Human T Cells

Dexamethasone demonstrates markedly higher potency than prednisolone (the active metabolite of prednisone) in suppressing type 2 cytokine expression within human Th2 cells. This differential activity was quantified in a direct head-to-head in vitro comparison using human Th2 cells stimulated under conditions modeling allergic inflammation [1].

Immunopharmacology Type 2 Inflammation T Cell Biology

GR Transactivation Efficacy: 11-Fold Maximal Induction Versus Lower Affinity Betamethasone

In a standardized fluorescence polarization and reporter gene assay comparing typical glucocorticoids, dexamethasone exhibits a distinct functional profile: while betamethasone and prednisolone demonstrate approximately 1.9-fold higher GR binding affinity (IC₅₀ 2.94 and 2.95 nM, respectively) than dexamethasone (IC₅₀ 5.58 nM), dexamethasone achieves superior maximal transactivation of GR-dependent gene expression [1].

Receptor Pharmacology Glucocorticoid Receptor Transactivation

Mineralocorticoid Activity: Zero (0) Potency Versus Hydrocortisone (1) and Prednisolone (0.8)

A fundamental differentiator of dexamethasone is its negligible mineralocorticoid activity, a property quantified in standardized potency tables that assign values relative to hydrocortisone (cortisol) set at 1 [1][2]. This contrasts sharply with hydrocortisone and intermediate-acting alternatives such as prednisolone and methylprednisolone, which retain measurable mineralocorticoid effects.

Selectivity Mineralocorticoid Receptor Salt Retention

Non-Genomic Glucocorticoid Potency: 3-Fold Higher Than Prednisolone in Rapid Cellular Respiration Assays

Beyond classical genomic effects mediated by nuclear receptor transactivation, glucocorticoids exert rapid, non-genomic effects on cellular respiration and ion transport. In a comparative study using concanavalin A-stimulated rat thymocytes, dexamethasone exhibited significantly higher non-genomic potency than prednisolone [1].

Non-Genomic Signaling Cellular Metabolism Glucocorticoid Pharmacology

Single-Dose Dexamethasone Noninferior to 3-Day Prednisolone Regimen in Pediatric Asthma Exacerbation (PRAM Score 0.91 vs. 0.91 at Day 4)

Dexamethasone's extended biological half-life (36–72 hours) enables simplified dosing regimens that are clinically noninferior to multi-day prednisolone courses. A randomized controlled trial directly compared a single oral dose of dexamethasone (0.3 mg/kg) to a 3-day course of prednisolone (1 mg/kg/day) in children with acute asthma exacerbations [1].

Clinical Pharmacology Asthma Dosing Regimen

Superior Clinical Durability: 22% Absolute Reduction in Unscheduled Medical Re-Presentation Versus Equipotent Prednisolone Dose in Pediatric Croup

Even when dosed at equivalent anti-inflammatory potencies, dexamethasone demonstrates superior clinical durability compared to prednisolone. A randomized, double-blind equivalence trial in children with mild to moderate croup directly compared single oral doses of dexamethasone (0.15 mg/kg) and prednisolone (1 mg/kg) [1].

Clinical Outcomes Pediatrics Croup

Evidence-Backed Research and Industrial Application Scenarios for Dexamethasone 23495-06-9


In Vitro Studies of Th2-Mediated Inflammation Requiring Maximal Cytokine Suppression at Minimal Concentrations

For researchers investigating type 2 inflammatory pathways in human T cells, dexamethasone provides approximately 10-fold higher potency than prednisolone in suppressing IL-5 and IL-13 mRNA expression, enabling robust cytokine inhibition at lower compound concentrations and minimizing potential off-target effects [4].

GR Transactivation Experiments Requiring Maximal Transcriptional Output

In reporter gene assays designed to quantify glucocorticoid receptor transactivation, dexamethasone achieves >11-fold maximal induction over blank control at 100 nM, making it the preferred agonist when robust transcriptional output is the primary experimental endpoint, despite betamethasone exhibiting 1.9-fold higher binding affinity [4].

In Vivo Studies Requiring Glucocorticoid Agonism Without Confounding Mineralocorticoid Effects

For in vivo models where sodium retention and volume expansion would confound data interpretation, dexamethasone's negligible mineralocorticoid activity (potency = 0) offers a distinct advantage over hydrocortisone (potency = 1) and prednisolone (potency = 0.8), enabling isolation of glucocorticoid-mediated effects without mineralocorticoid receptor activation [4].

Clinical Trial Design Requiring Simplified Single-Dose Corticosteroid Regimens

In protocol development for acute inflammatory conditions, dexamethasone's extended duration of action (36–72 hours) supports single-dose regimens that are noninferior to multi-day prednisolone courses (PRAM score 0.91 vs. 0.91 at Day 4), a pharmacological feature that enhances protocol adherence and reduces medication burden [4].

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